

Physical and chemical properties of Dithymoquinone

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Compound of Interest

Compound Name: Dithymoquinone

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Dithymoquinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithymoquinone (DTQ) is a dimeric metabolite derived from thymoquinone (TQ), the primary bioactive constituent of the volatile oil from *Nigella sativa* L. (black seed). While thymoquinone has been extensively studied for its wide-ranging pharmacological effects, **dithymoquinone** is emerging as a compound of significant interest due to its own distinct biological activities, including cytotoxic, antifungal, and antioxidant properties. Chemically formed through the photodimerization of two thymoquinone molecules, DTQ presents a unique structural and chemical profile that warrants detailed investigation for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the physical and chemical properties of **dithymoquinone**, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated molecular pathways.

Physical and Chemical Properties

Dithymoquinone is typically isolated as pale yellow, needle-like crystals.^[1] Its core physical and chemical characteristics are summarized below.

Table 1: Core Physical and Chemical Properties of Dithymoquinone

Property	Value	Reference(s)
IUPAC Name	4b,8b-Dimethyl-3,7-di(propan-2-yl)-4a,8a-dihydrobiphenylene-1,4,5,8-tetrone	[1]
Molecular Formula	C ₂₀ H ₂₄ O ₄	[1]
Molar Mass	328.40 g/mol	[1]
Appearance	Pale yellow needle-like crystals	[1]
Melting Point	200.7 °C	[1]
Synthesis	Photodimerization of Thymoquinone	[2]

Note: Some sources may report slight variations in molecular formula and mass, which can arise from different isomeric forms or calculation methods.

Solubility

Data on the specific solubility of **dithymoquinone** is not widely available. However, based on its parent compound, thymoquinone, it is expected to have low aqueous solubility and be soluble in organic solvents. Thymoquinone is soluble in ethanol (~16 mg/ml), DMSO (~14 mg/ml), and dimethyl formamide (DMF) (~16 mg/ml), and is sparingly soluble in aqueous buffers.[3][4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **dithymoquinone**.

Table 2: ¹H NMR Spectral Data of Dithymoquinone (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference(s)
3.31	Singlet	Cyclobutyl protons	[1]
2.33	Septet	Isopropyl CH	[5]
2.05	Singlet	Olefinic methyl protons	[1]
1.22	Singlet	Cyclobutyl methyl protons	[1]
1.14	Doublet	Isopropyl CH ₃	[5]
1.09	Doublet	Isopropyl CH ₃	[5]

Table 3: ¹³C NMR Spectral Data of Dithymoquinone (150 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	Reference(s)
198.8	Carbonyl Carbon (C=O)	[1]
194.1	Carbonyl Carbon (C=O)	[1]
161.5	Olefinic Carbon	[1]
134.9	Olefinic Carbon	[1]
54.8	Cyclobutyl Carbon	[1]
47.3	Cyclobutyl Carbon	[1]
27.2	Isopropyl CH	[1]
21.6	Isopropyl CH ₃	[1]
21.0	Olefinic CH ₃	[1]
20.2	Isopropyl CH ₃	[1]

Table 4: FT-IR Spectral Data of Dithymoquinone

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference(s)
~2967	C-H Stretching	Aliphatic groups	[6][7]
~1700-1600	C=O Stretching	Carbonyl groups	[6][7]
~1650	C=C Stretching	Alkene	[8]

Note: FT-IR data for **dithymoquinone** is not explicitly detailed in the search results. The provided data is based on the characteristic absorptions of its parent compound, thymoquinone, and general organic functional groups.

Crystal Structure

The definitive stereochemistry of **dithymoquinone** has been confirmed through single-crystal X-ray diffraction. The analysis revealed that the photodimerization of thymoquinone results in the trans-anti derivative. The crystal structure belongs to the triclinic space group P-1.[1]

Experimental Protocols

Synthesis of Dithymoquinone via Photodimerization

This protocol describes a practical, one-step synthesis of **dithymoquinone** from thymoquinone.[1][2]

Materials:

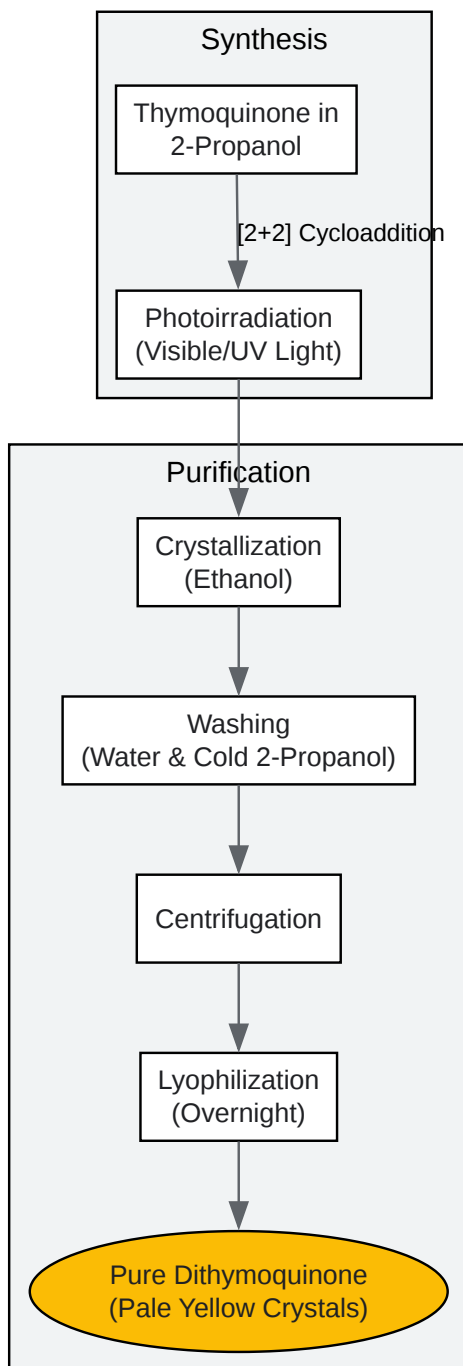
- Thymoquinone (TQ)
- 2-propanol
- Ethanol
- Ultra-pure water
- Light source (e.g., fluorescent lamps)
- Reaction vessel

- Centrifuge
- Lyophilizer

Procedure:

- Dissolve thymoquinone in a suitable solvent like 2-propanol.
- Irradiate the solution with a light source. The reaction is a [2+2] cycloaddition.^[1] The process can be driven by both visible and UV light.^[9]
- Monitor the reaction for the formation of the **dithymoquinone** product.
- Once the reaction is complete, induce crystallization of the product. This can be achieved using ethanol.^[1]
- Collect the resulting pale yellow crystals.
- Wash the crystals with ultra-pure water and cold 2-propanol to remove unreacted thymoquinone and other impurities.
- Centrifuge the washed crystals to separate them from the wash solution.
- Lyophilize the product overnight to complete dryness. This process typically yields the trans-anti isomer with a yield of approximately 55%.^[1]

Workflow for Dithymoquinone Synthesis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and purification of **Dithymoquinone**.

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic effects of **dithymoquinone** on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[10\]](#)[\[11\]](#)

Materials:

- **Dithymoquinone** stock solution (dissolved in DMSO)
- Cancer cell line (e.g., MCF-7, K562)[\[12\]](#)[\[13\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well tissue culture plates
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO)
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

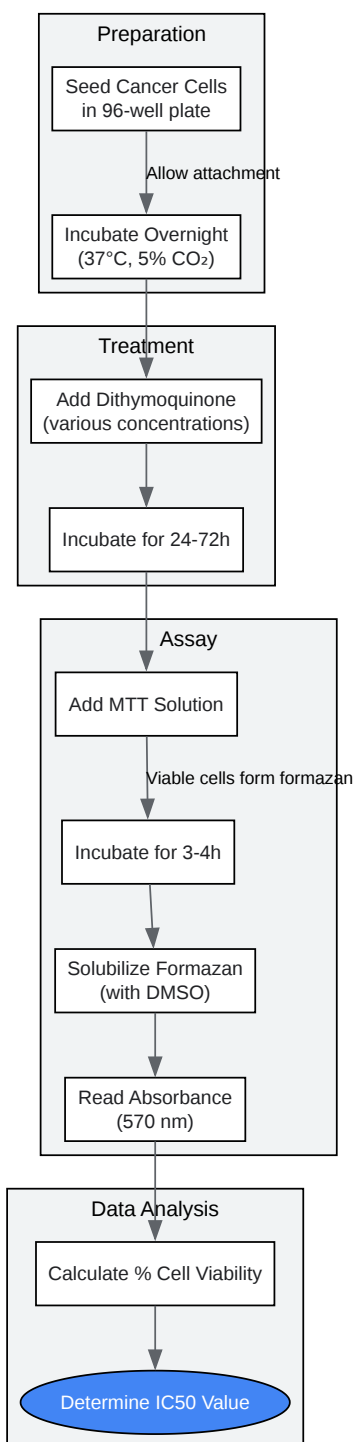
Procedure:

- **Cell Seeding:** Seed cancer cells into a 96-well plate at an optimal density (e.g., 5×10^3 to 1×10^4 cells/well) and incubate overnight to allow for attachment.
- **Dithymoquinone Treatment:** Prepare serial dilutions of **dithymoquinone** in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of **dithymoquinone**. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add 10-20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan

crystals.

- **Formazan Solubilization:** Carefully remove the medium and add 100-150 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC_{50} value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

MTT Assay Workflow for Dithymoquinone Cytotoxicity

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Caption: Workflow for assessing **Dithymoquinone**'s cytotoxicity via MTT assay.

Biological Activity and Signaling Pathways

While research into the specific molecular mechanisms of **dithymoquinone** is ongoing, preliminary studies have highlighted its potential in several therapeutic areas. It has demonstrated antioxidant, antifungal, and cytotoxic activities.^[14] For instance, one study reported an IC₅₀ value of 275.2 ng/mL for **dithymoquinone** against SARS-CoV-2-infected cells, though it also showed cytotoxicity towards uninfected VERO-E6 cells.^[14]

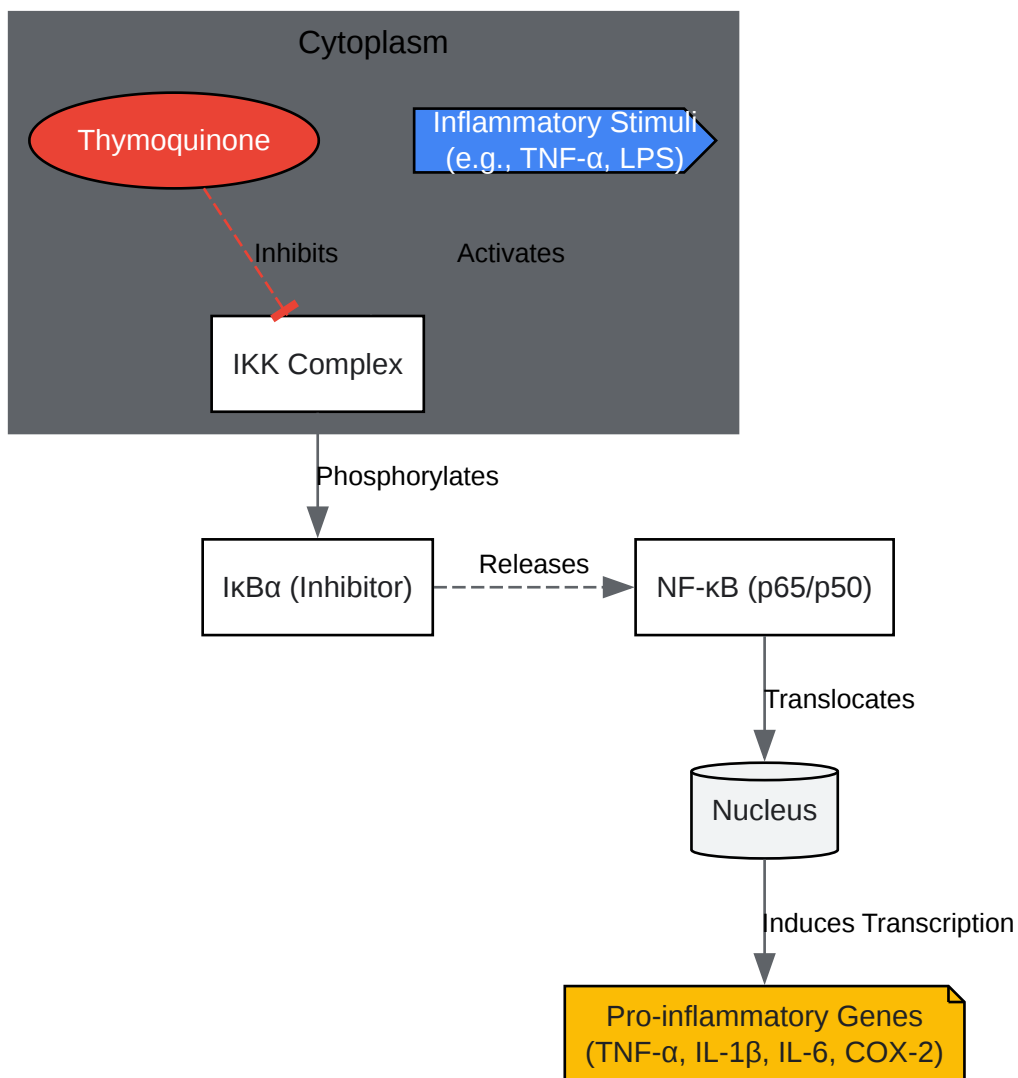
Detailed signaling pathway information for **dithymoquinone** is limited. However, extensive research on its monomer, thymoquinone, provides valuable insights into potential mechanisms. Thymoquinone is known to modulate numerous signaling pathways critical in cancer and inflammation.

Key Pathways Modulated by Thymoquinone (as a reference for **Dithymoquinone**):

- **NF-κB Pathway:** Thymoquinone inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.^{[15][16][17]} This inhibition is a cornerstone of its anti-inflammatory effects.
- **PI3K/AKT/mTOR Pathway:** This pathway is crucial for cell survival, proliferation, and growth. Thymoquinone has been shown to disrupt this pathway in various cancer cells, leading to apoptosis and inhibition of cell proliferation.^{[13][18][19]}
- **MAPK Pathways (ERK, JNK, p38):** Thymoquinone can modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to stress, proliferation, and apoptosis. It can down-regulate proliferation activators like p38 MAPK and affect ERK and JNK signaling.^{[13][18]}
- **JAK/STAT Pathway:** Thymoquinone can inactivate the JAK/STAT pathway, particularly STAT3, which is often constitutively active in cancer cells and promotes survival and proliferation.^[20]

Given that **dithymoquinone** is a dimer of thymoquinone, it is plausible that it may interact with similar targets, although its larger size and different stereochemistry could lead to distinct binding affinities and downstream effects. Further research is required to elucidate the specific signaling pathways directly modulated by **dithymoquinone**.

Potential Anti-Inflammatory Pathway of Thymoquinone



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Caption: A key anti-inflammatory pathway modulated by Thymoquinone.

Conclusion

Dithymoquinone, the photodimer of thymoquinone, is a bioactive compound with demonstrated cytotoxic, antioxidant, and antifungal properties. Its distinct physical and

chemical characteristics, confirmed by NMR and X-ray crystallography, set it apart from its monomer. While detailed knowledge of its molecular mechanisms is still developing, the established protocols for its synthesis and bioactivity assessment provide a solid foundation for further investigation. Future research should focus on elucidating its specific signaling pathway interactions, expanding solubility and stability studies, and exploring its therapeutic potential in various disease models. This will be critical in determining its viability as a lead compound for drug development.

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